X-ray crystallography of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate derivatives
X-ray crystallography of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate derivatives
An In-Depth Technical Guide to the X-ray Crystallography of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate Derivatives
Abstract
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate and its derivatives represent a cornerstone class of chiral ligands, pivotal to advancements in asymmetric catalysis.[1][2] Their efficacy in inducing stereoselectivity in metal-catalyzed reactions is profoundly influenced by their three-dimensional structure. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the precise atomic arrangement, absolute configuration, and subtle conformational features of these molecules.[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven framework for the structural elucidation of this molecular class, from synthesis and crystallization to data analysis and interpretation. We delve into the causality behind experimental choices, offering a narrative grounded in scientific integrity and practical expertise.
Introduction: The Structural Imperative of Chiral Oxazoline Ligands
Chiral oxazoline-containing compounds are among the most versatile and successful classes of ligands in asymmetric synthesis.[5][6] Their modular nature allows for systematic tuning of steric and electronic properties. The (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate scaffold, derived from the readily available amino acid L-valine, places a stereogenic center adjacent to the coordinating nitrogen atom. This proximity allows the ligand to exert direct and powerful stereochemical control over the metal's active site during catalysis.[1]
Determining the crystal structure is not merely an academic exercise; it is a critical step in rational ligand design and catalyst optimization. An unambiguous crystal structure provides:
-
Absolute Configuration Proof: Unequivocal confirmation of the (S) or (R) stereochemistry at the C4 position.[4]
-
Conformational Analysis: Precise measurement of bond lengths, bond angles, and torsion angles, revealing the ligand's preferred conformation in the solid state.
-
Supramolecular Insights: Understanding of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate crystal packing and can influence solubility and stability.
-
Foundation for Computational Modeling: High-quality structural data serves as a validated starting point for density functional theory (DFT) calculations and molecular docking studies to predict catalytic behavior.
This guide will navigate the complete workflow, transforming a synthesized oxazoline derivative into a fully refined and validated crystal structure.
Synthesis and Purification: The Genesis of a Crystal
The journey to a high-quality crystal begins with the synthesis of high-purity material. A common and efficient route to the parent compound, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate, starts from L-valine methyl ester.
Experimental Protocol: Synthesis
-
Esterification of L-valine: L-valine is converted to its methyl ester hydrochloride using thionyl chloride in methanol. This is a standard procedure that must be performed in a well-ventilated fume hood.
-
Amide Formation: The resulting amino acid ester is coupled with a desired carboxylic acid (to form a derivative) or processed to form the oxazoline ring directly. For the parent structure, we proceed to ring formation.
-
Cyclization to Oxazoline: A well-established method involves the reaction of the amino acid ester with an imidate, or through dehydration of the corresponding N-acyl derivative.[7][8] A robust alternative is the treatment of the corresponding β-amino alcohol (derived from the ester) with a dehydrating agent.
-
Purification: The crude product must be meticulously purified. Column chromatography on silica gel is typically effective. Purity should be assessed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the absence of impurities that would inhibit crystallization. The enantiomeric purity can be confirmed using chiral high-performance liquid chromatography (HPLC).[7]
The overall process from starting material to the final, purified compound ready for crystallization is a critical preparatory phase.
Caption: Workflow from synthesis to crystallization-ready material.
The Art of Crystallization: From Solution to Single Crystal
Crystallization is often the most challenging, rate-limiting step in structure determination.[4] It is an empirical science aimed at slowly transitioning a solution from a soluble to a supersaturated state, encouraging the ordered assembly of molecules into a crystalline lattice rather than amorphous precipitation.
Key Considerations for Oxazoline Derivatives:
-
Solvent Selection: These molecules possess both polar (ester, oxazoline ring) and non-polar (isopropyl group, other organic moieties) features. A solvent screen should include a range of polarities, such as ethyl acetate, dichloromethane, acetone, methanol, ethanol, and hexane. Solvent mixtures are often highly effective.
-
Chirality: As the compound is enantiomerically pure, it must crystallize in one of the 65 chiral space groups (lacking inversion centers or mirror planes). This is a fundamental principle of crystallography.[9]
-
Purity: As emphasized, impurities can act as "kinks" in the growing crystal lattice, disrupting long-range order and preventing the growth of diffraction-quality single crystals.
Experimental Protocol: Crystallization Screening
-
Prepare a Concentrated Stock Solution: Dissolve 5-10 mg of the purified compound in 0.5 mL of a moderately good solvent (e.g., ethyl acetate or dichloromethane).
-
Set Up Crystallization Trials:
-
Slow Evaporation: Distribute the stock solution into several small vials. Leave the vials partially covered (e.g., with perforated foil) in a vibration-free environment. This simple method works surprisingly often.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a small drop (1-2 µL) of the stock solution on a siliconized glass slide. Invert the slide over a well containing a "precipitant" solvent in which the compound is less soluble (e.g., hexane). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.
-
Solvent Layering: Carefully layer a poor solvent (e.g., hexane) on top of a solution of the compound in a good, denser solvent (e.g., dichloromethane) in a narrow NMR tube. Crystals may form at the interface over hours or days.
-
-
Monitor and Harvest: Observe the trials daily under a microscope. Once suitable crystals (clear, well-defined edges, typically 0.1-0.3 mm in size) have formed, they must be carefully harvested using a cryo-loop.
Single-Crystal X-ray Diffraction: Probing the Atomic Lattice
SC-XRD is a powerful technique that uses the diffraction of X-rays by the ordered array of atoms in a crystal to determine their three-dimensional arrangement.[3]
Caption: Core workflow of an X-ray crystallography experiment.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. It is then flash-cooled to 100 K (-173 °C) in a stream of liquid nitrogen.
-
Causality: Cryo-cooling is essential. It minimizes thermal motion of the atoms, leading to sharper diffraction spots at higher resolution, and it protects the crystal from radiation damage by the intense X-ray beam.
-
-
Diffractometer Setup: The crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly Molybdenum or Copper), the goniometer for rotating the crystal, and a detector.[3]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate diffraction spots. These spots are indexed to determine the dimensions and angles of the unit cell (the basic repeating block of the crystal) and the Bravais lattice.
-
Data Collection Strategy: A full data collection strategy is calculated to measure the intensity of thousands of unique reflections by rotating the crystal through a series of angles. The goal is to achieve high completeness (>99%) and a suitable resolution (ideally better than 0.8 Å for small molecules).
-
Data Reduction and Integration: The raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
Structure Solution, Refinement, and Validation
The reflection file contains the amplitudes of the diffracted waves but not their phases. Determining these lost phases is known as the "phase problem."
-
Structure Solution: For small molecules, "direct methods" or "charge flipping" algorithms are powerful statistical approaches that can successfully solve the phase problem, generating an initial electron density map.[10] This map will show peaks corresponding to the positions of the heavier atoms (O, N, C).
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm (e.g., using SHELXL), which adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction amplitudes and those calculated from the model.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed using several metrics:
-
R1 factor: The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.
-
wR2 factor: A weighted residual factor based on intensities.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Flack Parameter: For chiral structures in non-centrosymmetric space groups, this parameter is calculated to confirm the absolute configuration. A value close to 0 with a small standard uncertainty provides strong evidence that the assigned (S) configuration is correct.[4]
-
Case Study: Representative Crystallographic Data
The following table summarizes plausible crystallographic data for a hypothetical derivative, (S)-Methyl 4-isopropyl-1-(phenyl-carbonyl)-4,5-dihydrooxazole-4-carboxylate.
| Parameter | Value | Significance |
| Empirical Formula | C₁₅H₁₇NO₄ | Confirms molecular composition. |
| Formula Weight | 275.30 g/mol | Used for density calculation. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group, confirms enantiopurity of the crystal. |
| Unit Cell Dimensions | a = 8.51 Å, b = 10.23 Å, c = 16.45 Å | The dimensions of the repeating lattice block. |
| α = 90°, β = 90°, γ = 90° | ||
| Volume | 1431.5 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density | 1.278 Mg/m³ | Calculated from formula weight, Z, and volume. |
| Wavelength (Mo Kα) | 0.71073 Å | X-ray source used for the experiment. |
| Temperature | 100(2) K | Data collection temperature. |
| Reflections Collected | 15890 | Total number of diffraction spots measured. |
| Independent Reflections | 3250 [R(int) = 0.045] | Number of unique reflections after averaging symmetry-equivalents. |
| Final R1 [I > 2σ(I)] | 0.0385 | Excellent agreement factor, indicating a high-quality model. |
| wR2 (all data) | 0.0951 | Weighted agreement factor. |
| Goodness-of-Fit (GooF) | 1.05 | Indicates a good fit between the model and the data. |
| Flack Parameter | 0.02(5) | Confirms the (S) absolute configuration is correctly assigned. |
Data Archiving and Visualization
Upon completion, the structural data should be deposited in a public repository to ensure scientific integrity and accessibility. The primary global repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[11][12] Deposition generates a unique CCDC number, which should be cited in any related publications.
The final output is a Crystallographic Information File (CIF), which contains all the necessary information about the experiment and the final refined structure. This file can be visualized using software like Mercury to generate publication-quality images, analyze intermolecular contacts, and compare conformations.
Conclusion
The X-ray crystallographic analysis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate derivatives is an indispensable tool for the modern chemist. It provides the ultimate proof of structure, absolute stereochemistry, and conformational preference, transforming molecular design from an art into a data-driven science. By following the systematic protocols outlined in this guide—from meticulous synthesis and patient crystallization to rigorous data collection and validation—researchers can unlock the precise structural information needed to develop next-generation catalysts and functional molecules.
References
- G. Desimoni, G. Faita, K. A. Jørgensen, C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis, Chemical Reviews, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjoG-ModRPKOJPOIzW0eWKGrv2UIzay8AA_bqRzc6o6MURc6uTZHnjlS-OQFXinjnYg5WgnexzFgeiZo0N3TmrOyGCyoWQA4QIn3QWDfhG3ZujoIEKG1p4KZNqADnECZeucSGfOw-xgPjDrA==]
- H. A. McManus, P. J. Guiry, Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis, Chemical Reviews, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtBwfESgikTnSop87t9vx_0Pr3_KmvrntMLt34DV1FmGmisTr4cXA2VGtUzRLNLht6ouNO9yvGD9OtY1-Gbx6uHesnANqJTLEcxRPzayN-7WKeOeU49LE8BycTJnD8vwfCCwrw]
- G. J. Clarkson, M. J. Haughey, P. J. Guiry, Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis, Chemical Reviews, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5nC-bfwC1vOViyZt9xm64DM_qvgODVeTeGSw4RVE3nQ3LsKK3jLV7RA1oKdFVByA8E_hSiQmd1lJKS0JfJ7OzF48xGShzPucWq3Veuhz9e_RQhN9BXK17GFqAIuCGgeRYzwi2iqeSUUE7wEEv3A==]
- G. J. Clarkson, M. J. Haughey, P. J. Guiry, Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis, ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF81siNBjMek8pPrs4_cnt8f0Hmuj_hJiOLxTJOFaA7nc3isMf2onucSsx3dTzKzAGfr5u1iTAv77A11Hn3an39pXCBQYVB3OwnYnvdSRXzLt2EWhdzZjD7jEEPgkjX2MxrelzPkX_e48ydW63kCuJmA2K2VGfv7KeXqt2hI1yR-OdrqhudTRmSdPM8MQoB6HQz9x-v9O35C4YJY7yqJjoqT7s0GYbVKBGVwOVt9qUmR-kWxn1eBEVHLd8L6r5oM3P0_kVuyMI4bK54_Q==]
- G. C. Tsui, Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis, Chemical Society Reviews, RSC Publishing. [https://vertexaisearch.cloud.google.
- T. U. B. Rao et al., Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography, PMC. [https://vertexaisearch.cloud.google.
- InfinityLab, What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?, InfinityLab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-VB8Uc6MFPaoeiZYaqHExMKOJSs-tuayrj_sTIQ7TM6e6JGd6v7j7UQa8W38_7qGfA4sdaFMQ4xiEKFfZ-4iPpKgw5nQKGQn98gUNlzp4DZGstxbktj_cfo6CEsZPOzJx0R5QFX886cfPl-MsONXB3ANKcl69cYbCJK0qzKRz71znYkWz1geWrdUEERt4aha-pf3GLtU=]
- Diva-Portal.org, OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications, Diva-Portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbCZN_fYZTpXzx7RQmb0JyhwpMXMjCR-lcvztJFXDMUD7waZQSlO5hywwF2nKy1rl355W5wV5unB-rXOe5zqb4sCDLwY9NW8ys-p91dlAcRUs3ly8yLfMxXeHpLpMG23G2E9zfjyxPl_mrWot-7oWInti7ysv-guvp]
- ResearchGate, MicroED analysis of small organic molecules, ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMnw-ue2Cqu2qGHqpMg1bUQrCdGH8ImPokW0lH4k1SFVOpp66Qf97n12XQEphF6tEOiU9nf03VpwQ3M_5mrs6xdo3hyDlilk-1FAF-URIulxTmHVT6kdGAvIslWR2_Y2gVGYkFFHjrVCFCk1SbLf41KISiM9z6DQYakQXNeLKt3dr8zACyp9tvLhM_NyR6RGMDrcV4bgto7tD0Y4IRCGpG9mV06yLNfhu8u1PM8KuL0qgEERqVqFEzFWMZ_d6hC65h]
- ResearchGate, Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art, ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_gpIw8NMKdg3OvUVYu00kwUvRU5dc1uu8C3pgqpl8UBADX9wHOUN1DEQLSm2JcavSWXjSC2z9Du4HwwYSLMQbZiCmZkwjeA6ed3IAFiQUMcIJn4YzDDovqnaZf0zfdobPDT8In1EP68-y0c7XK2BJP0HvlMK-YxFoEJ654glL9QQZb6jItbWbV_EVkbeTyrG0-nTr5t2vZ3DP2Z7LTDbVTrmHVK0NNgJ-fffWbHcBGSYzq-HMkYk0KgOt6DX--t-FjFP5TIRlUgXlgHRe2OdTu47-s_2tJrtq8FvepQlNoaz57sml0oSgHrA_pNq5Uw==]
- K. D. M. Harris et al., A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data, Crystal Growth & Design, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ5F9mTxBPT0KVmL9V0d7j9Ri0N-eDmYnb-tSibzCN8k4GWIHlq9BoRPZf4gSmsyl2P5_93nattlAUNIHzt8uxpny7XInIR7lBHsSnEJJ800V5SP9rSK9YoQqgmDunQfahYukF]
- M. Cigl et al., Oxazoline derivatives exhibiting chiral liquid crystalline mesophases, ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoRbQ2GnueY-muR0XDWof8z2-kKtGnxSZ3vaNe289LZq3R_QhfGm7q-sm5MnbakEenSw9PaNZWdJ-Ju9bLwDk31iGK79mxi6CcszlWcK1yZF7yF4rnX-7lLaN5Ca4f3kQTJ6BksG0zHS9kZ8LVK5cx-nbvckx2UFo-TwBtKieqVlxZznrjg6mhdPwStqa3NXBjna8PYyJl9NGVsjvRI1eef08P7KoHFyIMnIj-bv1grd_K]
- UDC, CSD (Cambridge Structural Database), UDC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn8EYFzPqf_4I0tkPnq3aentxPuIO5s_DuxJQpO-9aTsCvwe5NA-I8dX7Hk8Zt4JDKugqOGjh_KjXdX4kyDtAdNe6CAAdCPIMuUBnsasqQl0m3e87jAolDOfbqDgX2U48zGiDQ4G2c9fI95XXaP8EDrcuZnrNZ8r_tnygycPibex8kjQ==]
- M. Cigl et al., Oxazoline derivatives exhibiting chiral liquid crystalline mesophases, Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx_wYav19QIt7pWpYk5XZU6YzBKCN_SvUdtmomAppftggcdF9tPIvuS4gV3PeR9LKVoQJf_OfHuV-91PUr0HZLSOiOabBTqQNB1XdkC1tWg2NEc5AmcZ4ccKZ5HruCJCq7UY7ttstH4kHSxQkVo_IKdGYvmUQAo78nNOvH]
- J. K. Park et al., An Efficient Diastereoselective Synthesis of Chiral Oxazolinylferrocene Compounds, The Journal of Organic Chemistry, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiDgF_Q9upZ-L9pkr7of15OaH0dmxOWg8EU3KCGLB8hgiulD-4J9bJLvaPpTnBTK__wqR1u30j3zTwbOr29vs0kF0Jpw4S1vmpqib38IDJWHt2mXBUFTN4vR0Uj_h4h1p_5VmB]
- Technobis, Advancements in chiral crystallization, Technobis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH6rv-KXL8ivu0xKByO5Ge5IEP77QNq6uLAOAqDMRDpLwfdfrMzV2r0O5FKxNCOmfmvG53xG0lBoRJZHPM0E10RKcR-phykHpMNLT5oU-scFS_R-kGP4iS71sQy6URADFdaRuOaq7ngTbAc9aR03kM8I_WmIMHDfGFgLpB56j0b3GiR2v4cDRLguyzSFQ=]
- J. E. McMurry, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF23EwSQJuqavIzZlopS_caTp2A_LAlntvxr_aYcAT4tYein3rFbDJGlrGEPofY4sgCoy3YDoE0VV4Dlpnh863NvgypLtO6_CN6WdYOY0HmOK9vYnSKQeEihphGKZHytAsVVGw=]
- PSDS, Cambridge Structural Database (CSD), Physical Sciences Data-science Service. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrzdVEWeK3hwZc5hAzuBXenfxt7CWzSxszp_v0GA9DFqrPpshtCIErjOg_M-6BveJ9BsXSXzux8fsHappcK-LGDs0-IPWtk92eEerjDYBY4rx9yIw=]
- F. H. Allen, The Cambridge Structural Database, ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7bNWzGdc_KHSaeNbgFDKFKtLrxb6CXqsnByQifXk48dVMyqGQNSFIYnFmCiCF7DHgJYyiqS_kqkrwqkgOuvDyKRkxG8zv3i4KURdGZaT9MKO15kIz0r0rEIHbVcrJBQc1MjwwnEJzhSYCUfbCWQ3_Vo8Gjn3JrQxGSc1rab6-_UJiexr5qDs_wWracDXA]
- A. L. Spek, X-Ray Crystallography of Chemical Compounds, PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpJ4wjYMgZPplKNeQXNO35AFCDv95DPBiuvlrXobin42r0ddogR7RSl6Ec9KvJ15TRK7NUnzkD4pfTXmBXMW0E2ZQDc9vBk0Vym3XKVHVySKwwHe9W7WmXPIM2Ap6ttcC1URBaaJh_8Vo-5A==]
- CCDC, Structural Chemistry Data, Software, and Insights, CCDC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBHjH4-6Oh3h0E-nuCAFIZ150xwc1Ch6sBxNzLna0jx0zqbsWUMmIxKt3-1l7q_jYqwYdg1Vtnw27jq5oFJWn9RNAXw12FXmBHLUwNIU186vFUL78k]
- PubChem, (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole, PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAKRAOOpsm8A0varqTOQI1_zkTvwnnZk7NkNfqmjtv0ivH8Kht7wo4DRh7-nD0T7boqy6y9sy5GIkCB5Ib-qhYIByhgEU3-dj8dpMPwcaiQG-dnkWEyR_sdjcFcyzWi2p0DOvV_GcG3uPD6uI=]
- I. V. Klimko et al., Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate, Research Results in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqu3F2rRaOrsYkqXiVrC8xMfqxerwnI3GnXpVgG4mIoQGjMDQLNCRW_APshk5NqPYqV60aFLS0omR8jyH2NRBlVUKYM1kMFloUPsH02pjVhC90nAYZi_Y42QutiBYj-GLNWDtwC5ozvMQ93ZJiDQ5k-AcQQujs]
- A. A. El-Henawy et al., Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles, MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM37tdRsBFxf_0XtYlXE8jU6Lv5nlAQgpGTXERcK7vE-nmeiOJKvneOn_VQZe4kebUdUdnfOyCwWz_D6WQJJg5VHWLAbr2Oh7FXFZ-yEAk0JrBbqFsNH5P_2nt3Ulxv-5rB-o=]
- Google Patents, US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide, Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0A89_ihGRrH824KK4rseb4pq1QirWtHYPxDT4061W5JyRnDXBXkBUE07nT-gosoLlZGSXuymy_1UPtBoCY8nx55XSUkzPSQ-j2uBiWmSi-wNdxvOdfZPABVB--ldL-p5sY2BrBrS0VN5VLuUirw==]
- W. He et al., Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, Acta Crystallographica Section E. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAoaKyCEc-JAJ4rdSsuiMEwamDpnSgPaEW1-mRLQ2PSgTFpzz1ekq5U1xUGCt3XzCK5OX8TNUnNptNbVJBJVS0i_gsBgKqvnoAfe8sQPkQeHhcRegH3mPH5PSaOsjYpH4bOc9C9m0aB-NwQkGu7fJLh-hTiVuCfL3kIhJZDsRR6pVrkSLylJnivmS-cdy7vhooBU8GvWpQ60CWWMjRV9VSaRk_CDzGIuwC_v9y6K-BDXN23GcmAibv7Bap]
- S. S. S. Raj et al., Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review, IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXWDx1BouGw70bvIOb6SAz4uyef8pR16IiyLcmWRjt2oLIvct6I1EXWTlYfy3MizGqRPnGGGZ3QUGrh9ZagcnwxCvR7pcbN5YHUs2J1mucoXDhm360ND2yqOVU6D2Q_TSFkDY=]
- S. M. T. T. T. El-Emary et al., X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives, MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdngUvb57Nq3UVGrtjEOT0rWy71kosmzzuFrxWbL828axbMoijiulkTGYw0nlGScy83xatCSIiIUXjSxNFClD8oikw94BC14vieWI4VqbMiMUOcfHPNBDOrwWxhBiDtYLrsnI=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 11. CSD (Cambridge Structural Database) [udc.es]
- 12. researchgate.net [researchgate.net]
